3-(Phenylthio)phthalonitrile
Overview
Description
3-(Phenylthio)phthalonitrile is a chemical compound with the linear formula C6H5SC6H3(CN)2 . It is a derivative of benzene, containing two adjacent nitrile groups . The molecular weight of this compound is 236.29 .
Molecular Structure Analysis
The molecular structure of 3-(Phenylthio)phthalonitrile consists of a phenylthio group attached to a phthalonitrile . The InChI string isInChI=1S/C14H8N2S/c15-9-11-5-4-8-14 (13 (11)10-16)17-12-6-2-1-3-7-12/h1-8H
. Physical And Chemical Properties Analysis
3-(Phenylthio)phthalonitrile has a melting point of 115-118°C . It has a molecular weight of 236.29 g/mol . The compound has low solubility in water but is soluble in common organic solvents .Scientific Research Applications
Electronic Applications
Phthalonitrile resins, which “3-(Phenylthio)phthalonitrile” could potentially be used to create, have shown potential applications in the electronics field . They possess unique properties such as low dielectric loss, a densely cross-linked network, an abundant polyaromatic structure, high thermal stability, and mechanical properties . These properties make them suitable for various electronic applications.
Conductive Materials
The constructed polycondensed rings in the phthalonitrile resins after high-temperature annealing enable them to serve as conductive materials . This makes “3-(Phenylthio)phthalonitrile” a potential candidate for the production of conductive materials.
Dielectrics
Phthalonitrile resins have been used in the creation of dielectrics . The low dielectric loss property of these resins makes them suitable for this application.
Ray Shielding Materials
Phthalonitrile resins have also been used as ray shielding materials . This suggests that “3-(Phenylthio)phthalonitrile” could potentially be used in the production of ray shielding materials.
Electromagnetic Interference (EMI) Shielding Materials
Phthalonitrile resins have been used in the creation of EMI shielding materials . This is another potential application of “3-(Phenylthio)phthalonitrile”.
Supercapacitors
Phthalonitrile resins have been used in the creation of supercapacitors . This suggests that “3-(Phenylthio)phthalonitrile” could potentially be used in the production of supercapacitors.
Magnetoresistance (MR) Materials
Phthalonitrile resins have been used in the creation of MR materials . This is another potential application of “3-(Phenylthio)phthalonitrile”.
Precursor to Phthalocyanine and Other Pigments
“3-(Phenylthio)phthalonitrile” could potentially be used as a precursor to phthalocyanine and other pigments . This is due to the fact that phthalonitrile is used as a precursor to these substances .
Safety and Hazards
Future Directions
Phthalonitrile resins, including 3-(Phenylthio)phthalonitrile, have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network, and an abundant polyaromatic structure, high thermal stability, and mechanical properties . The current method shed light on the toughening of phthalonitrile resins, and the corresponding phthalonitrile resins could be used as the matrix for high-performance composites .
properties
IUPAC Name |
3-phenylsulfanylbenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUWFTZWRWFKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346960 | |
Record name | 3-(Phenylthio)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51762-68-6 | |
Record name | 3-(Phenylthio)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Phenylthio)phthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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